Cas no 1805425-84-6 (Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate)

Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features reactive functional groups, including bromomethyl, difluoromethyl, and iodo substituents, enabling selective modifications for complex molecule construction. The difluoromethyl group enhances metabolic stability and lipophilicity, while the bromomethyl and iodo groups serve as handles for cross-coupling and nucleophilic substitution reactions. The methyl ester moiety further facilitates derivatization or hydrolysis to the corresponding carboxylic acid. This compound is particularly valuable in medicinal chemistry for the development of fluorinated bioactive molecules, offering precise control over molecular properties. Its high purity and stability make it suitable for demanding synthetic applications.
Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate structure
1805425-84-6 structure
Product name:Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate
CAS No:1805425-84-6
MF:C9H7BrF2INO2
Molecular Weight:405.962661027908
CID:4895001

Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate
    • インチ: 1S/C9H7BrF2INO2/c1-16-9(15)4-2-5(13)7(8(11)12)14-6(4)3-10/h2,8H,3H2,1H3
    • InChIKey: ZZPXTCHVWPTNRS-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)OC)C(CBr)=NC=1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 258
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 39.2

Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029020876-500mg
Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate
1805425-84-6 95%
500mg
$1,735.55 2022-04-01
Alichem
A029020876-250mg
Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate
1805425-84-6 95%
250mg
$1,029.00 2022-04-01
Alichem
A029020876-1g
Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate
1805425-84-6 95%
1g
$3,039.75 2022-04-01

Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate 関連文献

Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylateに関する追加情報

Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate: A Comprehensive Overview

Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate (CAS No: 1805425-84-6) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its pyridine ring system, which is substituted with multiple functional groups, including a bromomethyl group at position 2, a difluoromethyl group at position 6, and an iodine atom at position 5. Additionally, the pyridine ring is further substituted with a methyl ester group at position 3.

The pyridine ring serves as the central framework of this molecule, providing a rigid and planar structure that facilitates various chemical reactions. The bromomethyl group at position 2 introduces electrophilic reactivity, making it a potential site for nucleophilic substitution reactions. Similarly, the difluoromethyl group at position 6 imparts electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions. The iodine atom at position 5 is a halogen substituent that can participate in various coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used in organic synthesis.

One of the most notable features of this compound is its methyl ester group at position 3. This ester functionality can be easily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This property makes it a versatile building block in organic synthesis, as it allows for further functionalization and modification of the molecule to suit specific applications.

Recent studies have highlighted the potential of Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate in drug discovery and development. Its unique combination of functional groups makes it an ideal candidate for designing bioactive molecules with tailored pharmacokinetic properties. For instance, the bromomethyl and iodine substituents can serve as handles for introducing diverse functionalities, such as hydroxyl, amine, or thiol groups, which are often required in drug molecules to enhance their binding affinity to target proteins.

In addition to its role in medicinal chemistry, this compound has also found applications in materials science. The pyridine ring system with its various substituents can be incorporated into advanced materials such as polymers or coordination polymers (metallopolymers). The presence of electron-withdrawing groups like the difluoromethyl and iodine substituents can modulate the electronic properties of these materials, making them suitable for applications in electronics or energy storage devices.

From a synthetic standpoint, Methyl 2-(bromomethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylate is typically synthesized through multi-step processes involving various coupling reactions and functional group transformations. For example, the bromomethyl group can be introduced via nucleophilic aromatic substitution using a suitable brominating agent under controlled conditions. Similarly, the difluoromethyl group can be installed using fluorination techniques such as electrophilic fluorination or transition-metal-catalyzed fluorination.

The versatility of this compound lies in its ability to undergo multiple types of chemical transformations while maintaining the integrity of its core pyridine framework. This makes it an invaluable tool in modern organic synthesis for constructing complex molecules with high precision and efficiency.

In conclusion, Methyl 2-(bromomethyl)-6-(difluoromethy

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